Dimethyl 3-acetylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate
Description
Properties
Molecular Formula |
C18H15NO5 |
|---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
dimethyl 3-acetylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate |
InChI |
InChI=1S/C18H15NO5/c1-10(20)15-13(17(21)23-2)14(18(22)24-3)16-12-7-5-4-6-11(12)8-9-19(15)16/h4-9H,1-3H3 |
InChI Key |
SBWGJVPHWINFOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C2N1C=CC3=CC=CC=C32)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3-acetylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate typically involves a multi-step process. One common method includes the reaction of 1-aroyl-3,4-dihydroisoquinolines with methyl vinyl ketone under high-temperature conditions (150°C) to yield the desired pyrrolo[2,1-a]isoquinoline derivatives . The reaction is usually carried out in an organic solvent such as ethyl acetate and hexane mixture, followed by recrystallization to purify the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
2.1. [3 + 2] Cycloadditions
The compound serves as a precursor for fused heterocycles via cycloaddition reactions:
-
With Ethylene Derivatives : Reacts with maleimides or amino esters under basic conditions (MeOH/NEt₃) to form pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines. This reaction involves hydrolysis, cycloaddition, and elimination steps (88% yield) .
-
Intramolecular Heck Reactions : Sequential N-allylation and palladium-catalyzed Heck reactions generate polycyclic scaffolds (e.g., pyrido[2,1-a]isoquinolines) in one-pot syntheses .
2.2. Solvent and Temperature Effects
-
Solvent Polarity : Reactions in acetone (dielectric constant ) proceed 1.5× faster than in dichloromethane () due to stabilization of charged intermediates .
-
Temperature Dependence : Activation parameters include and , indicating an associative mechanism .
3.1. Anti-Cancer Activity
Fused pyrrolo[2,1-a]isoquinolines exhibit cytotoxicity via topoisomerase inhibition. Structural analogs with acetyl or lactone substituents show enhanced activity, particularly against colon adenocarcinoma (SW-480) and leukemia cell lines .
3.2. Synthetic Modifications
-
Lactone Formation : Treatment with hexafluoro-isopropanol (HFIP) and acetic acid yields furo[2',3':2,3]pyrrolo[2,1-a]isoquinolines (50–64% yield) .
-
Ring Expansion : Trifluoroethanol promotes -sigmatropic rearrangements to pyrido[2,1-a]isoquinolines, expanding medicinal chemistry applications .
Kinetic and Mechanistic Data
| Parameter | Value (Dichloromethane) | Value (Acetone) |
|---|---|---|
| Rate Constant () | 0.023 M⁻¹ min⁻¹ | 0.034 M⁻¹ min⁻¹ |
| Activation Energy () | 89.96 kJ/mol | 90.11 kJ/mol |
| Gibbs Free Energy () | 95.2 kJ/mol | 94.8 kJ/mol |
Data derived from UV spectrophotometry and DFT calculations .
Structural and Spectroscopic Insights
-
X-ray Crystallography : Single-crystal analysis confirms a tricyclic structure with planar aromatic systems and ester groups at C-1 and C-2 .
-
NMR Assignments : Key signals include (ester -OCH₃) and (acetyl -COCH₃) .
Comparative Reactivity
Replacing isoquinoline with triphenylphosphine in analogous reactions slows kinetics by 40%, highlighting the role of nitrogen nucleophilicity in rate determination .
Scientific Research Applications
Dimethyl 3-acetylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl 3-acetylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit topoisomerase I, an enzyme involved in DNA replication, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Acetyl vs. Benzimidazole Substituents : The acetyl group (electron-withdrawing) contrasts with benzimidazole (bulky, aromatic), impacting reactivity and solubility .
- Dihydro Derivatives : Saturation in the pyrrolo ring (e.g., 2,3-dihydro structures) reduces aromaticity and alters electronic properties .
- Ester Groups : Methyl esters are more electron-withdrawing than ethyl esters, influencing cycloaddition regioselectivity .
Contradictions and Trends :
- Yields for methyl ester derivatives (e.g., 29% in vs. 68% in ) highlight the sensitivity of 1,3-dipolar cycloadditions to substituent electronics.
- Benzotriazole-based synthesis (51% yield ) offers a competitive alternative to traditional cycloadditions.
Spectroscopic and Crystallographic Data
NMR Spectroscopy
X-ray Crystallography
- Dimethyl 3-acetyl derivative: Monoclinic crystal system ($ P2_1/c $) with $ a = 7.591 \, \text{Å}, b = 18.436 \, \text{Å}, c = 12.162 \, \text{Å}, \beta = 94.43^\circ $; planar acetyl group stabilizes crystal packing .
- 2-(4-Chlorophenyl) dihydro analog: Triclinic system with dihedral angles confirming non-planar 4-chlorophenyl substitution .
Biological Activity
Dimethyl 3-acetylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate (CAS Number: 618443-99-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a pyrroloisoquinoline framework. The linear formula is , with a molecular weight of approximately 325.3 g/mol. This structural configuration is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer effects, inhibiting the proliferation of various cancer cell lines.
- Antimicrobial Activity : Some derivatives of pyrroloisoquinolines have shown promising antimicrobial properties against certain bacterial strains.
- Neuroprotective Effects : There is emerging evidence that compounds in this class may provide neuroprotection, potentially beneficial in neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or survival pathways.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Interaction with Cellular Signaling Pathways : It may affect various signaling pathways that regulate cell growth and differentiation.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
| Study | Findings |
|---|---|
| Study A | Reported significant inhibition of cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the micromolar range. |
| Study B | Demonstrated antimicrobial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |
| Study C | Found neuroprotective effects in vitro by reducing oxidative stress markers in neuronal cell cultures. |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic routes that may include cycloaddition reactions and functional group modifications. Variations in the substituents on the isoquinoline core can lead to derivatives with enhanced or altered biological activities.
Q & A
Q. What are the standard synthetic routes for preparing Dimethyl 3-acetylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate, and what intermediates are critical?
Methodological Answer: The compound can be synthesized via cyclocondensation reactions using precursors like substituted isoquinoline derivatives and acetylated reagents. For example, analogous syntheses involve refluxing intermediates in acetonitrile with catalysts such as piperidine to form the pyrrolo-isoquinoline core . Key intermediates include arylidenemalononitrile derivatives, which undergo nucleophilic addition-cyclization steps. Post-synthetic modifications (e.g., acetylation) require careful control of reaction time and temperature to avoid side products.
Q. Which spectroscopic and crystallographic methods are most reliable for confirming its molecular structure?
Methodological Answer: X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated in related pyrrolo-isoquinoline derivatives . Complementary techniques include:
Q. How are preliminary biological activities (e.g., anticancer, anti-inflammatory) assessed for this compound?
Methodological Answer: Initial pharmacological screening involves in vitro assays:
- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7).
- Anti-inflammatory Activity : Inhibition of COX-2 or TNF-α production in macrophage models.
- Dose-Response Curves : To determine IC₅₀ values, with positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while molecular dynamics simulations identify solvent effects. For instance, ICReDD’s integrated approach combines computational reaction path searches with experimental validation to narrow optimal conditions (e.g., solvent polarity, temperature) . Machine learning algorithms can further analyze historical reaction data to propose high-yield protocols.
Q. What strategies resolve contradictory data in biological assays (e.g., conflicting IC₅₀ values across studies)?
Methodological Answer: Cross-validation using orthogonal assays (e.g., apoptosis vs. proliferation assays) and standardized protocols (e.g., consistent cell passage numbers). Statistical tools like ANOVA or principal component analysis (PCA) help identify confounding variables (e.g., solvent residues, cell line heterogeneity) .
Q. How can Design of Experiments (DoE) improve synthesis scalability and yield?
Methodological Answer: Apply fractional factorial designs to screen critical parameters (e.g., catalyst loading, reflux time). For example, a 2³ factorial design tests interactions between temperature, molar ratios, and solvent choice. Response surface methodology (RSM) then optimizes conditions for maximum yield .
Q. What reactor design principles are critical for scaling up production while maintaining stereochemical integrity?
Methodological Answer: Continuous-flow reactors enhance heat/mass transfer for exothermic reactions, minimizing side products. Computational fluid dynamics (CFD) models predict mixing efficiency, while membrane separation technologies (e.g., nanofiltration) purify intermediates without thermal degradation .
Q. How do substituent modifications (e.g., acetyl vs. cyclopropyl groups) impact electronic properties and bioactivity?
Methodological Answer: Substituent effects are studied via Hammett plots (σ values) and DFT-calculated frontier molecular orbitals (HOMO/LUMO). For example, electron-withdrawing acetyl groups may enhance electrophilic interactions in biological targets, as seen in related isoquinoline derivatives .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
